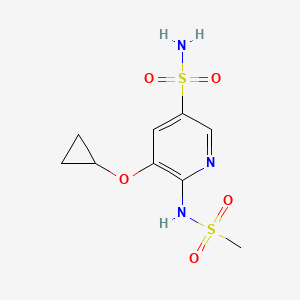
5-Cyclopropoxy-6-(methylsulfonamido)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-6-(methylsulfonamido)pyridine-3-sulfonamide is a chemical compound with the molecular formula C9H13N3O5S2 and a molecular weight of 307.35 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, a methylsulfonamido group, and a pyridine ring with a sulfonamide substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-6-(methylsulfonamido)pyridine-3-sulfonamide involves several steps, typically starting with the preparation of the pyridine ring. The cyclopropoxy group is introduced through a cyclopropanation reaction, while the methylsulfonamido group is added via sulfonamide formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
5-Cyclopropoxy-6-(methylsulfonamido)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-6-(methylsulfonamido)pyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-6-(methylsulfonamido)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes involved in folate metabolism, which is crucial for cell division and growth . This inhibition can lead to the suppression of bacterial growth and cancer cell proliferation. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-6-(methylsulfonamido)pyridine-3-sulfonamide can be compared with other sulfonamide-containing compounds, such as sulfamethoxazole and sulfadiazine . While these compounds share the sulfonamide functional group, this compound is unique due to its cyclopropoxy and pyridine ring structure. This uniqueness may confer different chemical reactivity and biological activity, making it a valuable compound for specific research applications .
Eigenschaften
Molekularformel |
C9H13N3O5S2 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
5-cyclopropyloxy-6-(methanesulfonamido)pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H13N3O5S2/c1-18(13,14)12-9-8(17-6-2-3-6)4-7(5-11-9)19(10,15)16/h4-6H,2-3H2,1H3,(H,11,12)(H2,10,15,16) |
InChI-Schlüssel |
HOPNWRSYRBHUNX-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)S(=O)(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















